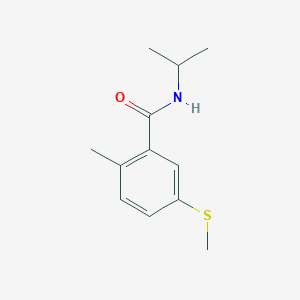
4-methylsulfanyl-N-propan-2-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methylsulfanyl-N-propan-2-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound, also known as MPB, is a small molecule that belongs to the class of benzamides. It has been widely studied for its mechanism of action and its potential uses in various fields of research, including biochemistry, pharmacology, and neuroscience.
作用机制
The mechanism of action of 4-methylsulfanyl-N-propan-2-ylbenzamide is not fully understood. However, it is believed to act by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression. By inhibiting HDACs, 4-methylsulfanyl-N-propan-2-ylbenzamide may alter the expression of genes that are involved in cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
4-methylsulfanyl-N-propan-2-ylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-methylsulfanyl-N-propan-2-ylbenzamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 4-methylsulfanyl-N-propan-2-ylbenzamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. This makes it useful for studying intracellular processes. However, one limitation of using 4-methylsulfanyl-N-propan-2-ylbenzamide is that it may have off-target effects, meaning that it may affect other cellular processes that are not related to the intended target.
未来方向
There are several future directions for research on 4-methylsulfanyl-N-propan-2-ylbenzamide. One area of research is in the development of more potent and selective HDAC inhibitors. Another area of research is in the identification of biomarkers that can predict response to 4-methylsulfanyl-N-propan-2-ylbenzamide treatment. Additionally, research is needed to determine the optimal dosing and treatment schedules for 4-methylsulfanyl-N-propan-2-ylbenzamide in different disease states.
Conclusion:
In conclusion, 4-methylsulfanyl-N-propan-2-ylbenzamide is a small molecule that has potential applications in scientific research, particularly in the fields of cancer biology and neurodegenerative diseases. Its mechanism of action is not fully understood, but it is believed to act by inhibiting HDACs. 4-methylsulfanyl-N-propan-2-ylbenzamide has several biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. However, it also has limitations, including off-target effects. Future research is needed to further explore the potential uses of 4-methylsulfanyl-N-propan-2-ylbenzamide and to develop more potent and selective HDAC inhibitors.
合成方法
The synthesis of 4-methylsulfanyl-N-propan-2-ylbenzamide can be achieved through several methods. One of the most common methods is the reaction of 4-methylthiobenzoyl chloride with isopropylamine in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain pure 4-methylsulfanyl-N-propan-2-ylbenzamide.
科学研究应用
4-methylsulfanyl-N-propan-2-ylbenzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. 4-methylsulfanyl-N-propan-2-ylbenzamide has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-methylsulfanyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8(2)12-11(13)9-4-6-10(14-3)7-5-9/h4-8H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSJKBJXHSUPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methylsulfanyl-N-propan-2-ylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide](/img/structure/B7473366.png)

![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)
![1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)


![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)


